![molecular formula C18H28N2O2 B2845929 N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide CAS No. 953931-04-9](/img/structure/B2845929.png)
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its IUPAC name and InChI code. For a related compound, “{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy”, the IUPAC Name is “[1-(2-methoxyethyl)-4-piperidinyl]-N-(tetrahydro-2-furanylmethyl)methanamine dihydrochloride” and the InChI Code is "1S/C14H28N2O2.2ClH/c1-17-10-8-16-6-4-13(5-7-16)11-15-12-14-3-2-9-18-14;;/h13-15H,2-12H2,1H3;2*1H" .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be represented by its molecular weight, IUPAC name, InChI code, and other characteristics. For a related compound, “{[1-(2-Methoxyethyl)piperidin-4-yl]methyl}(tetrahy”, the molecular weight is 329.31 .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidines serve as crucial building blocks in drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids. Researchers have explored various intra- and intermolecular reactions to synthesize substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The compound likely contributes to this field by providing a scaffold for designing potential drugs.
Neurodegenerative Diseases: A2A Adenosine Receptor Modulation
The A2A adenosine receptor (A2A AR) is a promising target for neurodegenerative pathologies, including Parkinson’s disease (PD) and Alzheimer’s disease (AD). A2A AR antagonists have demonstrated efficacy in improving PD motor dysfunctions in preclinical models and clinical studies . Investigating the role of our compound in modulating A2A AR could be valuable.
Future Directions
Mechanism of Action
Target of Action
The compound N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .
Mode of Action
Piperidine derivatives generally interact with their targets through various intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives, including substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological and pharmacological activities .
Result of Action
Piperidine derivatives are known to have a wide range of biological and pharmacological activities .
properties
IUPAC Name |
N-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]-3,4-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-4-5-17(12-15(14)2)18(21)19-13-16-6-8-20(9-7-16)10-11-22-3/h4-5,12,16H,6-11,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNWZROESRKZPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)CCOC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-methoxyethyl)piperidin-4-yl)methyl)-3,4-dimethylbenzamide |
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